

# Off-Target Binding Profile of Citalopram and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the off-target binding profile of the selective serotonin reuptake inhibitor (SSRI) **citalopram** and its primary active metabolites, desmethyl**citalopram** (DCT) and didesmethyl**citalopram** (DDCT). Understanding these off-target interactions is critical for a comprehensive assessment of the drug's overall pharmacological effects, including potential side effects and opportunities for drug repurposing.

## **Quantitative Off-Target Binding Profile**

The following tables summarize the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) of **citalopram** and its metabolites for a range of off-target receptors, transporters, and ion channels. Data is compiled from various publicly available sources, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.

Table 1: Off-Target Binding Affinities (Ki) of Citalopram and Desmethylcitalopram



Target	Citalopram Ki (nM)	Desmethylcitalopra m Ki (nM)	Reference
Monoamine Transporters			
Serotonin Transporter (SERT)	1.1	2.0	[1]
Norepinephrine Transporter (NET)	6090	1000	[1]
Dopamine Transporter (DAT)	>10000 >10000		[1]
Receptors			
Histamine H1	>10000	>10000	[1]
R-Citalopram Histamine H1	180	N/A	[2]
α1-Adrenergic	>10000	>10000	[1]
R-Citalopram α1- Adrenergic	560	N/A	[2]
α2A-Adrenergic	>10000	>10000	[1]
Muscarinic M1	>10000	>10000	[1]
Muscarinic M2	>10000	>10000	[1]
Muscarinic M3	>10000	>10000	[1]
Muscarinic M4	>10000	>10000	[1]
Muscarinic M5	>10000	>10000	[1]
Dopamine D1	>10000	>10000	[1]
Dopamine D2	>10000	>10000	[1]
Dopamine D3	>10000	>10000	[1]
Dopamine D4	>10000	>10000	[1]



Dopamine D5	>10000	>10000	[1]
5-HT1A	>10000	>10000	[1]
5-HT1B	>10000	>10000	[1]
5-HT1D	>10000	>10000	[1][3]
5-HT1E	>10000	>10000	[1]
5-HT2A	>10000	>10000	[1]
5-HT2C	>10000	>10000	[1]
5-HT3	>10000	>10000	[1]
5-HT6	>10000	>10000	[1]
5-HT7	>10000	830	[1]
Sigma-1	200-1500	N/A	[2]
Sigma-2	200-1500	N/A	[2]
Opioid Receptors			
Delta Opioid	>10000	>10000	[1]
Kappa Opioid	>10000	>10000	[1]
Mu Opioid	>10000	>10000	[1]

N/A: Data not available. Data for R-citalopram is included for specific targets where available.

Table 2: **Citalopram** and Metabolites - Effects on Ion Channels and Nicotinic Acetylcholine Receptors (IC50)



Target	Citalopram IC50 (µM)	Desmethylcital opram IC50 (µM)	Didesmethylcit alopram IC50 (µM)	Reference
Ion Channels				
hERG Potassium Channel	3.97	N/A	N/A	[4]
L-type Calcium Channel	~64.5	N/A	N/A	[5]
Volume- Regulated Anion Channel	27.7	N/A	N/A	
Nicotinic Acetylcholine Receptors				_
hα3β4	5.1	N/A	N/A	_
hα4β2	19.1	N/A	N/A	_
hα7	18.8	N/A	N/A	

N/A: Data not available.

Note on Didesmethylcitalopram: Comprehensive quantitative off-target binding data for didesmethylcitalopram is scarce in publicly accessible literature. Like its parent compounds, it is known to function as a selective serotonin reuptake inhibitor.[6]

# **Experimental Protocols**

The primary method for determining the binding affinity of a compound for a specific receptor is the in vitro competitive radioligand binding assay.

# General Protocol for Competitive Radioligand Binding Assay

## Foundational & Exploratory





This protocol outlines the general steps involved in determining the inhibition constant (Ki) of a test compound.

- 1. Materials and Reagents:
- Test Compounds: Citalopram, desmethylcitalopram, didesmethylcitalopram.
- Radioligand: A specific radioactive ligand with high affinity for the target receptor (e.g., [³H]-Citalopram for SERT).
- Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
- Assay Buffer: Buffer solution appropriate for the specific receptor being studied.
- Wash Buffer: Cold buffer to wash away unbound radioligand.
- Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
- 96-well Filter Plates: Plates with filters to separate bound from free radioligand.
- Cell Harvester: A device to rapidly filter the contents of the 96-well plates.
- Scintillation Counter: An instrument to measure the radioactivity.
- 2. Assay Procedure:
- Preparation of Reagents: Prepare serial dilutions of the test compounds. Prepare the radioligand at a concentration typically at or below its dissociation constant (Kd). Prepare the receptor membranes at an appropriate protein concentration.
- Incubation: In a 96-well plate, add the assay buffer, the receptor preparation, the radioligand, and varying concentrations of the test compound. For determining total binding, no test compound is added. For determining non-specific binding, a high concentration of a known, non-radioactive ligand for the target receptor is added.
- Equilibration: Incubate the plates at a specific temperature for a sufficient time to allow the binding to reach equilibrium.

## Foundational & Exploratory



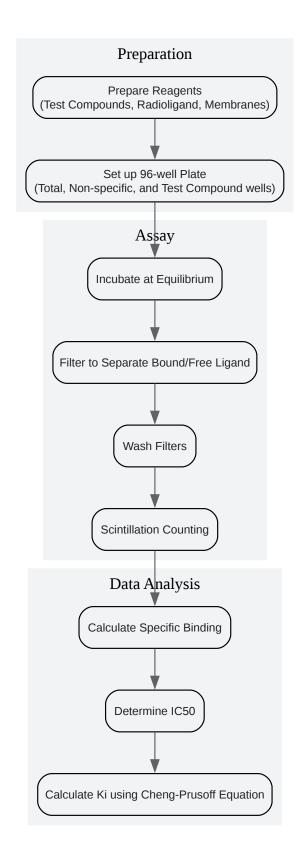


- Filtration: Rapidly filter the contents of the plates through the filter plates using a cell
  harvester. This step separates the receptor-bound radioligand (which is retained on the filter)
  from the unbound radioligand.
- Washing: Wash the filters with cold wash buffer to remove any remaining unbound radioligand.
- Scintillation Counting: After the filters are dry, add scintillation cocktail and measure the radioactivity in a scintillation counter.

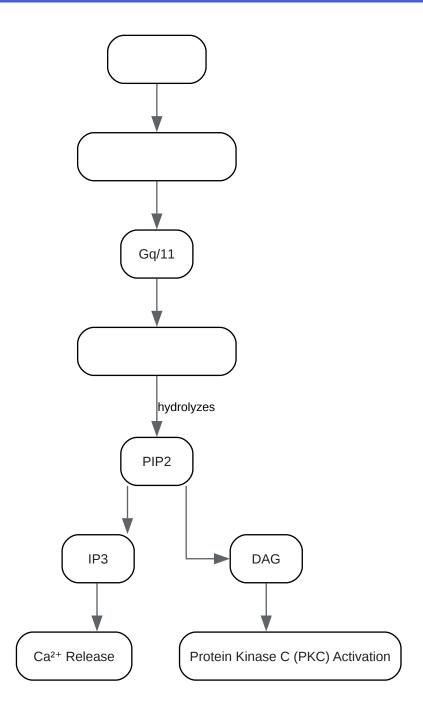
#### 3. Data Analysis:

- Calculate Specific Binding: Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
- Determine IC50: Plot the specific binding as a function of the log of the test compound concentration. Use non-linear regression analysis to fit the data and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
- Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff
  equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is
  its dissociation constant.

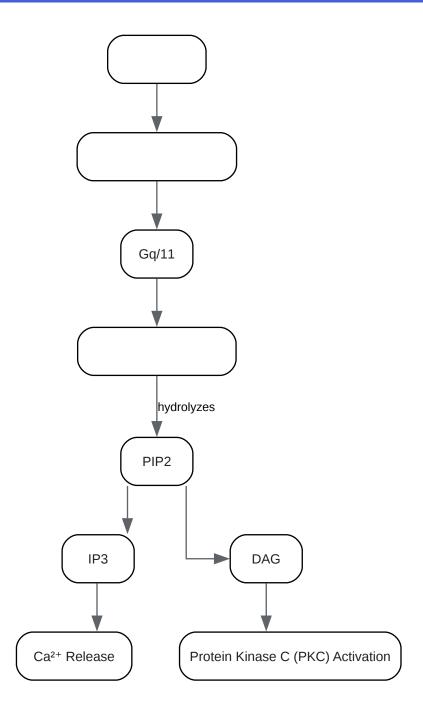




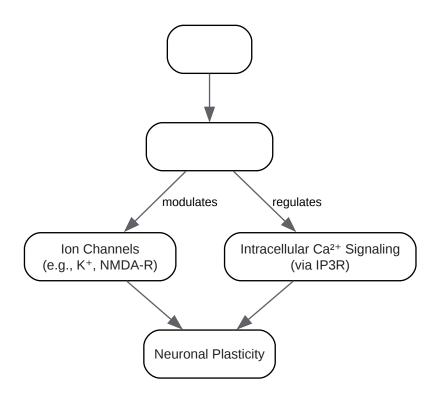












Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. revvity.com [revvity.com]
- 2. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 3. 16810 [pdspdb.unc.edu]
- 4. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDSP Ki Database [pdspdb.unc.edu]
- 6. giffordbioscience.com [giffordbioscience.com]
- To cite this document: BenchChem. [Off-Target Binding Profile of Citalopram and its Metabolites: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1669093#off-target-binding-profile-of-citalopram-and-its-metabolites]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com